PiperacillinSulfoxide
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Overview
Description
PiperacillinSulfoxide is a derivative of Piperacillin, a broad-spectrum, semi-synthetic antibiotic related to Penicillin. This compound retains the antibacterial properties of its parent compound, Piperacillin, and is used in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
PiperacillinSulfoxide is synthesized from Piperacillin through an oxidation reaction. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert Piperacillin to this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
PiperacillinSulfoxide undergoes various chemical reactions, including:
Oxidation: Conversion of Piperacillin to this compound.
Reduction: Potential reduction back to Piperacillin under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
Oxidation: this compound.
Reduction: Piperacillin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
PiperacillinSulfoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the production of pharmaceutical formulations and as a quality control standard
Mechanism of Action
PiperacillinSulfoxide exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Piperacillin: The parent compound of PiperacillinSulfoxide, used as a broad-spectrum antibiotic.
Tazobactam: Often combined with Piperacillin to enhance its effectiveness against beta-lactamase producing bacteria.
Ampicillin: Another penicillin derivative with a similar mechanism of action but different spectrum of activity.
Uniqueness
This compound is unique due to its enhanced stability and resistance to degradation compared to Piperacillin. This makes it a valuable compound in research and industrial applications where stability is crucial .
Properties
Molecular Formula |
C23H27N5O8S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37?/m1/s1 |
InChI Key |
GRUJPMFLVBFNDC-ZBRIBHSASA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |
Origin of Product |
United States |
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